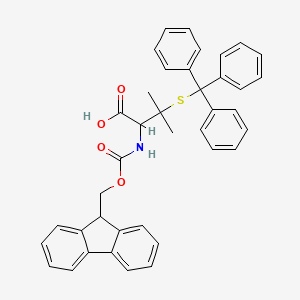![molecular formula C62H92CoN13O14P-4 B13388359 Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
Phlogopite (Mg3K[AlF(OH)O(SiO3)3])
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate is a complex cobalt compound. It features a cobalt ion coordinated with a corrin ring, which is a macrocyclic structure similar to porphyrin. This compound is structurally related to cobalamin (vitamin B12), which plays a crucial role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex cobalt compounds typically involves multiple steps, including the formation of the macrocyclic ligand and subsequent coordination with cobalt ions. The reaction conditions often require controlled temperatures, pH, and the presence of specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of cobalt complexes often involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt complexes can undergo various types of reactions, including:
Oxidation and Reduction: Cobalt can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution: Ligands coordinated to the cobalt ion can be replaced by other ligands under specific conditions.
Addition and Elimination: These reactions involve the addition or removal of small molecules to or from the cobalt complex.
Common Reagents and Conditions
Common reagents used in reactions with cobalt complexes include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving cobalt complexes depend on the specific reaction type and conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) species.
Scientific Research Applications
Cobalt complexes have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Studied for their role in biological systems, particularly in relation to vitamin B12 and its derivatives.
Medicine: Investigated for potential therapeutic applications, such as anticancer agents and enzyme inhibitors.
Industry: Utilized in industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of cobalt complexes often involves coordination chemistry, where the cobalt ion interacts with various ligands to form stable complexes. These interactions can influence the reactivity and properties of the compound, allowing it to participate in specific chemical or biological processes. Molecular targets and pathways involved may include enzymes, DNA, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cobalamin (Vitamin B12): A well-known cobalt complex with a corrin ring structure, essential for various biological functions.
Cobalt Porphyrins: Similar to corrin complexes but with a porphyrin ring, used in catalysis and materials science.
Cobalt Schiff Base Complexes: Featuring cobalt coordinated to Schiff base ligands, studied for their catalytic and biological properties.
Uniqueness
The uniqueness of the compound lies in its specific structure and coordination environment, which can impart distinct chemical and biological properties. Compared to other cobalt complexes, it may exhibit unique reactivity, stability, and interactions with biological molecules.
Properties
IUPAC Name |
cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H92N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-38,41,50-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);/q-4; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETUBBKAXBARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C([N-]6)C(=C7C(C(C([N-]7)C=C8C(C(C([N-]8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92CoN13O14P-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
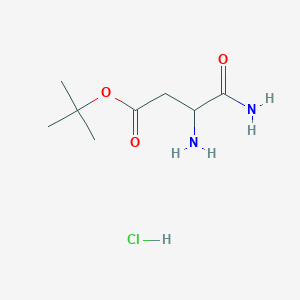
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
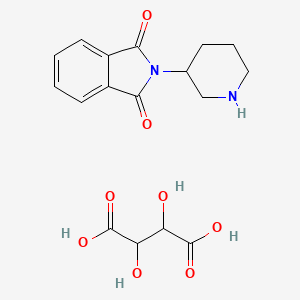
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)
![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
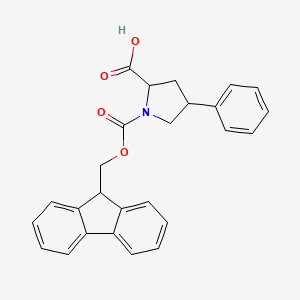
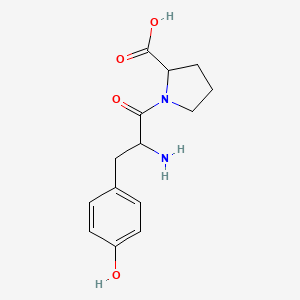
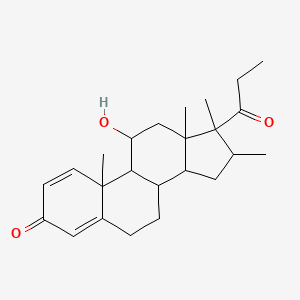
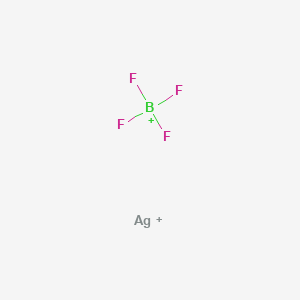
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
